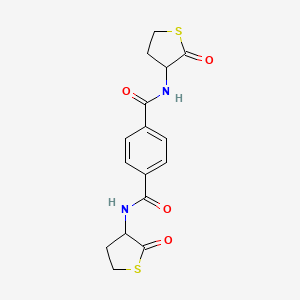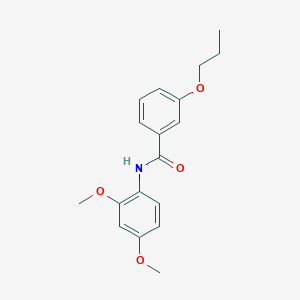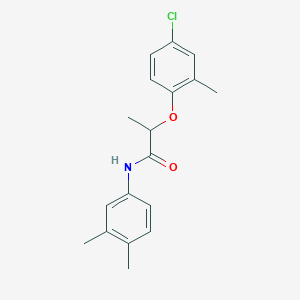![molecular formula C16H19N3O B4990272 3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol](/img/structure/B4990272.png)
3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol, also known as PMP, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied extensively for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders.
Mécanisme D'action
The mechanism of action of 3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol is not fully understood, but it is believed to act through multiple pathways. 3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol has been shown to inhibit the activity of various enzymes, including topoisomerase II, which is involved in DNA replication and repair. 3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol has also been found to modulate the activity of various signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects:
3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol has been shown to have a variety of biochemical and physiological effects. In cancer research, 3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol has been found to induce apoptosis in cancer cells, which is a process of programmed cell death. In cardiovascular research, 3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol has been shown to reduce oxidative stress and inflammation, which are key contributors to the development of heart failure. In neurological research, 3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol has been found to have a neuroprotective effect, which may be due to its ability to modulate various signaling pathways involved in cell growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol in lab experiments is its relatively simple synthesis method. Additionally, 3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol has been extensively studied, and its potential therapeutic applications have been well-established. However, one of the limitations of using 3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on 3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol. One potential area of research is the development of more potent and selective analogs of 3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol for use in cancer therapy. Additionally, further research is needed to fully understand the mechanism of action of 3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol and its potential therapeutic applications in various diseases. Finally, more studies are needed to evaluate the safety and toxicity of 3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol in humans, which will be necessary for its eventual clinical use.
Méthodes De Synthèse
The synthesis of 3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol involves the reaction of 4-(2-pyridinyl)piperazine with 3-chloro-4-methylphenol in the presence of a catalyst. The product is then purified using column chromatography to obtain 3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol in its pure form. The synthesis of 3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol is a relatively simple process and can be carried out in a laboratory setting with ease.
Applications De Recherche Scientifique
3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis. Additionally, 3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol has been found to have a neuroprotective effect in animal models of Parkinson's disease and Alzheimer's disease. In cardiovascular research, 3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol has been shown to have a protective effect against heart failure by reducing oxidative stress and inflammation.
Propriétés
IUPAC Name |
3-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c20-15-5-3-4-14(12-15)13-18-8-10-19(11-9-18)16-6-1-2-7-17-16/h1-7,12,20H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXBVGOPCAFTSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(2-Pyridinyl)-1-piperazinyl]methyl}phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(1-{2-[4-(4-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B4990189.png)

![ethyl [(4'-methyl-4-biphenylyl)oxy]acetate](/img/structure/B4990201.png)

![11-(6,8-dichloro-4-oxo-4H-chromen-3-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4990210.png)
![N-(4-{[(4-methyl-2-nitrophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4990218.png)
![methyl 2-[(3-methyl-2-butenoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4990223.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-4-(1H-1,2,4-triazol-1-yl)butanamide](/img/structure/B4990226.png)
![N-[3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B4990237.png)

![N-[4-(3-bromo-4-methoxyphenyl)-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]-4-chloroaniline hydrobromide](/img/structure/B4990251.png)
![2-iodo-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-methylbenzene](/img/structure/B4990281.png)
![2-(allylthio)-4-[3-(5-nitro-2-furyl)-2-propen-1-ylidene]-1,3-thiazol-5(4H)-one](/img/structure/B4990292.png)
![N-[1-[(3-iodophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furamide](/img/structure/B4990293.png)